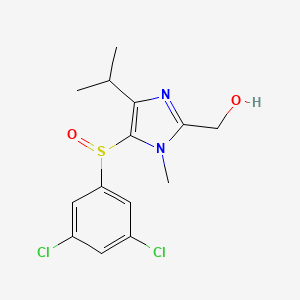
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with a unique structure that includes an imidazole ring, a methanol group, and a sulfinyl group attached to a dichlorophenyl ring
Méthodes De Préparation
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- involves several steps, including the formation of the imidazole ring and the introduction of the sulfinyl and dichlorophenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as those with different substituents on the imidazole ring or variations in the sulfinyl groupSimilar compounds include 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfonyl)-5-(1-methylethyl)- and other derivatives with different functional groups .
Propriétés
Numéro CAS |
178980-01-3 |
|---|---|
Formule moléculaire |
C14H16Cl2N2O2S |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H16Cl2N2O2S/c1-8(2)13-14(18(3)12(7-19)17-13)21(20)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3 |
Clé InChI |
RAMSDGDLLYSJTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CO)C)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
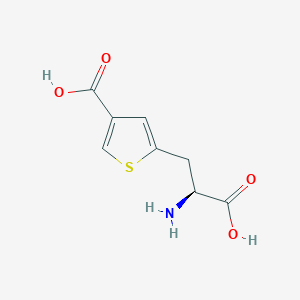
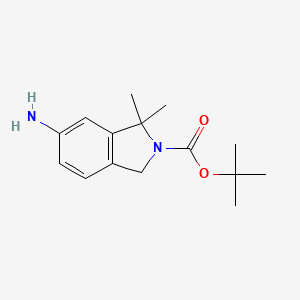
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)

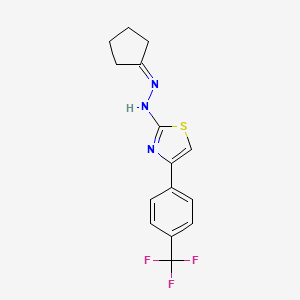
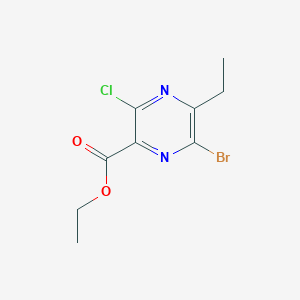
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
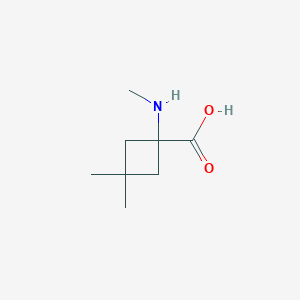
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
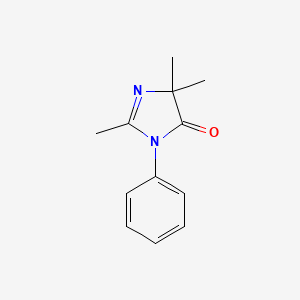
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)

